5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
Overview
Description
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate primarily used for the detection of the enzyme β-D-galactosidase . When this substrate interacts with β-D-galactosidase, it undergoes a reaction that produces a magenta precipitate . This compound is commonly included in chromogenic culture media for detecting the presence of this enzyme .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside involves the combination of an indolyl carbohydrate (the alpha-D-mannoside of indoxyl) with specific halogens (bromine and chlorine) at positions 4 and 5 on the indole ring. The resulting compound has the chemical formula C₁₄H₁₅BrClNO₆ and a molecular weight of 408.64 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside consists of an indole moiety linked to a glucopyranoside sugar unit. The indole ring is substituted with bromine and chlorine atoms, imparting the characteristic color-changing properties when acted upon by β-D-galactosidase .
Chemical Reactions Analysis
When exposed to β-D-galactosidase, 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes hydrolysis. The enzyme cleaves the glycosidic bond between the glucopyranoside and the indole portion, resulting in the release of indoxyl. Indoxyl then reacts with oxygen to form the magenta precipitate, which is insoluble in alcohol and xylenes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enzyme Substrate
This compound is often used as a substrate for various enzymes. When these enzymes act on the substrate, they cleave the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
Histochemistry
In histochemistry, which is the study of the chemical composition of cells and tissues, this compound is used to detect the activity of certain enzymes .
Bacteriology
In bacteriology, the study of bacteria, this compound is used as a substrate for beta-galactosidase. This enzyme is often found in bacteria, and its activity can be detected by the blue product that results from the enzymatic reaction .
Diagnostic Reagents
This compound can be used in diagnostic reagents. For example, it can be used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colometric assay to detect recombinants .
Immunoblotting
In immunoblotting, a technique used to detect specific proteins in a sample, this compound can be used as part of a Lac gene detection system .
Immunocytochemical Applications
This compound can be used in immunocytochemical applications, which involve the use of antibodies to detect specific proteins or other molecules in cells .
Pharmaceutical Intermediate
This compound can be used as a pharmaceutical intermediate to reduce toxicity .
Material Science
In material science, this compound can be used in the synthesis of other compounds due to its specific chemical structure .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, also known as 5-Bromo-6-chloro-3-indolyl-beta-D-glucopyranoside, is a chromogenic substrate primarily for β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, β-D-galactosidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the β-galactosidase bond in the compound, leading to the release of a magenta-colored precipitate .
Pharmacokinetics
As a substrate for β-d-galactosidase, it is expected to be metabolized upon interaction with this enzyme, leading to the release of a magenta-colored precipitate .
Result of Action
The primary result of the action of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is the production of a magenta-colored precipitate upon enzymatic hydrolysis by β-D-galactosidase . This color change is often used in laboratory settings to identify the presence of β-D-galactosidase activity.
Action Environment
The action, efficacy, and stability of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of β-D-galactosidase and, consequently, the compound’s hydrolysis . Furthermore, the compound should be stored in a dark place to prevent degradation .
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230382 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside | |
CAS RN |
93863-89-9 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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